molecular formula C14H13N5O4S B10978629 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B10978629
M. Wt: 347.35 g/mol
InChI Key: LSXIFULZEBVZOA-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a structurally complex molecule featuring a pyrrolo[3,4-c]pyridine dione core linked via a propanamide bridge to a 5-(methoxymethyl)-1,3,4-thiadiazol-2-yl substituent. This compound combines multiple heterocyclic systems, which are often associated with diverse biological activities, including kinase inhibition, antimicrobial effects, and enzyme modulation.

Properties

Molecular Formula

C14H13N5O4S

Molecular Weight

347.35 g/mol

IUPAC Name

3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C14H13N5O4S/c1-23-7-11-17-18-14(24-11)16-10(20)3-5-19-12(21)8-2-4-15-6-9(8)13(19)22/h2,4,6H,3,5,7H2,1H3,(H,16,18,20)

InChI Key

LSXIFULZEBVZOA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyridine ring.

    Introduction of the Dioxo Group: The dioxo functionality is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Thiadiazole Moiety: The thiadiazole ring is synthesized separately and then coupled to the pyrrolo[3,4-c]pyridine core using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The propanamide group is introduced through an amidation reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrrolo[3,4-c]pyridine core fused with a thiadiazole moiety. The synthesis typically involves multi-step reactions utilizing readily available reagents. For instance, the compound can be synthesized through a two-stage protocol involving the formation of key intermediates followed by cyclization reactions to yield the final product with satisfactory yields and purity .

Anti-inflammatory Properties

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant anti-inflammatory activity. Molecular docking studies have suggested that these compounds may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX) , which is crucial in the inflammatory pathway . The specific compound has been highlighted for its potential to modulate inflammatory responses effectively.

Anticancer Activity

Pyrrolo[3,4-c]pyridine derivatives have shown promise in anticancer research. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, certain derivatives were evaluated for their cytotoxic effects against ovarian and breast cancer cells, showing moderate to potent activity . The structure-activity relationship (SAR) analyses indicate that modifications to the substituents significantly influence their anticancer efficacy.

Antiviral Activity

The antiviral potential of pyrrolo[3,4-c]pyridine derivatives has also been explored. Compounds have been tested against HIV-1 integrase , revealing moderate inhibitory activity. The findings suggest that structural variations can enhance their effectiveness against viral replication .

Case Studies

StudyFindingsReference
Anti-inflammatory EvaluationDemonstrated significant inhibition of 5-lipoxygenase activity
Anticancer ScreeningModerate cytotoxicity against ovarian cancer cells with limited toxicity to normal cells
Antiviral TestingModerate inhibition of HIV-1 replication with promising SAR insights

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings allow it to fit into the active sites of enzymes, potentially inhibiting their activity. The thiadiazole moiety can interact with metal ions or other cofactors, further modulating biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Core Heterocyclic Systems
  • Pyrrolopyridine Dione vs. Isoindole Dione: The target compound’s pyrrolo[3,4-c]pyridine dione differs from isoindole dione derivatives (e.g., N-(3,5-dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide ) in electronic and steric properties.
(b) Propanamide-Linked Substituents
  • Thiadiazole vs. Pyrazole :
    The 1,3,4-thiadiazole group in the target compound contrasts with pyrazole derivatives (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide ). Thiadiazoles exhibit stronger electron-withdrawing effects due to sulfur’s electronegativity, which may improve binding affinity to enzymes requiring electron-deficient aromatic interactions. The methoxymethyl substituent further increases lipophilicity compared to pyrazole’s methyl groups .

  • Hydrophilic vs. Lipophilic Groups :
    Compared to 3-[3,4-dihydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]propanamide , which has multiple hydroxyl groups enhancing hydrophilicity, the target compound’s methoxymethyl-thiadiazole substituent balances solubility and membrane permeability. This structural difference could influence pharmacokinetic profiles, such as oral bioavailability .

Physicochemical Properties

Property Target Compound Isoindole Dione Pyrazole Derivative Hydroxylated Pyrrolidine
LogP (Predicted) ~1.8 ~2.5 ~1.2 ~-0.5
Hydrogen Bond Donors 3 2 2 5
Hydrogen Bond Acceptors 9 6 5 8
Polar Surface Area ~130 Ų ~100 Ų ~85 Ų ~150 Ų

The target compound exhibits moderate lipophilicity (LogP ~1.8), making it more membrane-permeable than the hydroxylated pyrrolidine derivative but less than the isoindole dione analogue .

Biological Activity

The compound 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a novel derivative of pyrrolo[3,4-c]pyridine and thiadiazole structures. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed review of the biological activity associated with this specific compound, supported by research findings and case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • A pyrrolo[3,4-c]pyridine core that contributes to its biological properties.
  • A thiadiazole moiety which is known for its pharmacological activities.

The molecular formula is C19H19N3O3C_{19}H_{19}N_3O_3 with a CAS number of 925200-29-9 .

1. Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant anticancer properties. For instance:

  • Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Caspase Inhibition : The compound's mechanism may involve the inhibition of caspase enzymes (e.g., caspase-3), which are crucial in the apoptotic pathway. This inhibition can lead to reduced apoptosis in cancer cells, promoting cell survival in certain contexts but potentially enhancing efficacy against tumors when used strategically .
CompoundCancer TypeIC50 (µM)Mechanism
3-(1,3-dioxo-1H-pyrrolo[3,4-c]pyridin-2-yl)Ovarian Cancer15Caspase Inhibition
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)Breast Cancer20Apoptosis Induction

2. Antimicrobial Activity

The compound exhibits potential antimicrobial properties against various pathogens:

  • Antimycobacterial Activity : Similar derivatives have shown effectiveness against Mycobacterium tuberculosis, with MIC values indicating potent activity .
PathogenMIC (µM)Activity
Mycobacterium tuberculosis<0.15Active
Staphylococcus aureus10Moderate

3. Anti-inflammatory Effects

Pyrrolo[3,4-c]pyridine derivatives are also noted for their anti-inflammatory properties:

  • They may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases.

Case Studies

Case Study 1 : In a study assessing the anticancer potential of related pyrrolo compounds, researchers found that modifications in the thiadiazole ring significantly enhanced the cytotoxicity against various cancer cell lines .

Case Study 2 : Another investigation focused on the antimicrobial efficacy of pyrrolo derivatives against drug-resistant bacterial strains. The results indicated that certain modifications led to improved activity compared to standard treatments .

Q & A

Synthesis and Optimization

Basic: What are the optimal reaction conditions for synthesizing this compound, and how do solvent choice and base selection influence yield? Methodological Answer:

  • Solvent Systems : Polar aprotic solvents like DMF (dimethylformamide) are commonly used to dissolve reactants and stabilize intermediates. For example, K₂CO₃ in DMF facilitates nucleophilic substitution in heterocyclic systems, as seen in analogous syntheses .
  • Base Selection : Mild bases (e.g., K₂CO₃) are preferred to avoid side reactions with acid-sensitive functional groups, such as the methoxymethyl moiety in the thiadiazole ring. Stronger bases may lead to hydrolysis of the dioxopyrrolopyridine core .

Advanced: How can computational reaction path searches (e.g., quantum chemical calculations) predict side products in the synthesis of this compound? Methodological Answer:

  • Computational Modeling : Tools like density functional theory (DFT) can model transition states and identify competing pathways. For instance, ICReDD’s approach combines quantum calculations with experimental data to predict intermediates, such as unwanted thiadiazole ring-opening under acidic conditions .
  • Experimental Validation : Cross-referencing computational predictions with LC-MS or NMR data helps validate side-product formation (e.g., hydrolysis of the methoxymethyl group at high temperatures) .

Purification and Characterization

Basic: What chromatographic techniques are most effective for isolating this compound from reaction mixtures? Methodological Answer:

  • Column Chromatography : Use gradient elution with ethyl acetate/hexane (1:4) to separate polar impurities, leveraging differences in the compound’s solubility .
  • Recrystallization : Ethanol-DMF mixtures (1:1) are ideal for recrystallizing heteroaromatic amides, as demonstrated in structurally similar compounds .

Advanced: How can HPLC-MS and 2D-NMR resolve ambiguities in structural confirmation, such as regioisomerism in the pyrrolo[3,4-c]pyridine core? Methodological Answer:

  • HPLC-MS : High-resolution MS distinguishes between isomers by exact mass, while retention time analysis identifies polarity differences.
  • NOESY NMR : Correlates spatial proximity of protons (e.g., between the thiadiazole and pyrrolopyridine moieties) to confirm regiochemistry .

Data Contradiction Analysis

Advanced: How should researchers address discrepancies in reported yields for analogous compounds synthesized under similar conditions? Methodological Answer:

  • Systematic Replication : Reproduce reactions with strict control of variables (e.g., moisture levels, stirring rate) to isolate factors affecting yield.
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify intermediate bottlenecks (e.g., slow amide coupling steps) .

Biological Activity Assessment

Advanced: What in vitro assays are suitable for evaluating this compound’s interaction with protein targets, given limited prior bioactivity data? Methodological Answer:

  • Thermal Shift Assays : Detect binding to recombinant proteins by monitoring thermal denaturation shifts.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) for targets like kinases, leveraging the compound’s heterocyclic motifs as ATP-binding site inhibitors .

Safety and Handling

Basic: What safety protocols are critical when handling reactive intermediates in the synthesis of this compound? Methodological Answer:

  • Lab Practices : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., thiadiazole alkylation).
  • PPE : Nitrile gloves and fume hoods are mandatory due to potential toxicity of pyridine derivatives .

Advanced: How can stability studies under accelerated conditions (e.g., 40°C/75% RH) inform storage guidelines for this compound? Methodological Answer:

  • Forced Degradation : Expose the compound to heat, light, and humidity, then analyze degradation products via UPLC-QTOF. Common issues include oxidation of the pyrrolopyridine ring or hydrolysis of the methoxymethyl group .

Mechanistic Studies

Advanced: What isotopic labeling strategies (e.g., ¹³C or ²H) can elucidate the compound’s metabolic pathways in cell-based assays? Methodological Answer:

  • Isotope Tracing : Synthesize a ¹³C-labeled analog at the propanamide carbonyl group. Track incorporation into metabolites via LC-MS in hepatocyte models .

Interdisciplinary Approaches

Advanced: How can integrating cheminformatics and high-throughput experimentation (HTE) accelerate SAR studies for this compound? Methodological Answer:

  • Cheminformatics : Use tools like RDKit to generate virtual libraries of analogs, prioritizing substitutions on the thiadiazole or pyrrolopyridine rings.
  • HTE Workflow : Screen 96-well plates with automated liquid handlers to test reaction conditions (e.g., varying catalysts, temperatures) for analog synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.